molecular formula C18H16ClN3O3S B2661557 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 2191403-94-6

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2661557
CAS No.: 2191403-94-6
M. Wt: 389.85
InChI Key: NCNAVXSSAGRBGY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of substitution reactions. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. This makes it particularly valuable in the development of targeted pharmaceutical therapies .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-25-17-8-7-14(19)9-18(17)26(23,24)22-11-15-10-16(21-12-20-15)13-5-3-2-4-6-13/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNAVXSSAGRBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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